N-(4-chloro-3-nitrophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
Overview
Description
N-(4-chloro-3-nitrophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H18ClN3O5 and its molecular weight is 379.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.0934984 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
Urea derivatives, including those related to the compound , have been explored for their utility in organic synthesis. For example, the Lossen rearrangement has been utilized for the synthesis of ureas from carboxylic acids, demonstrating a pathway for creating complex urea derivatives under mild conditions (Thalluri et al., 2014). Such methodologies offer routes to synthesize a wide range of urea-based compounds, potentially including N-(4-chloro-3-nitrophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea.
Material Science and Propellant Applications
Research into N-alkylations and O-alkylations of nitro-substituted ureas has led to the development of derivatives used as propellant stabilizers (Curtis, 1988). These findings highlight the versatility of urea derivatives in enhancing the stability and performance of materials subjected to extreme conditions.
Biological and Biomedical Research
Urea and thiourea derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS), enzymes crucial for the production of nitric oxide in biological systems (Chayah et al., 2015). These compounds, including those structurally related to this compound, demonstrate potential therapeutic applications by modulating nitric oxide levels, which are implicated in various diseases.
Corrosion Inhibition
Urea derivatives have been investigated for their corrosion inhibition performance on metals, offering protection against degradation in harsh chemical environments. This application is significant for industrial processes and the maintenance of infrastructure (Mistry et al., 2011).
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5/c1-25-15-6-3-11(9-16(15)26-2)7-8-19-17(22)20-12-4-5-13(18)14(10-12)21(23)24/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDQKPQXTUQCHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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